molecular formula C8H5N3O B11920815 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11920815
M. Wt: 159.14 g/mol
InChI Key: SMMOYTUVNQDECC-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. The molecule features a hydroxy group at position 5 and a carbonitrile substituent at position 3 (Figure 1). This structure confers unique physicochemical properties, including hydrogen-bonding capability (via the hydroxy group) and electronic modulation (via the electron-withdrawing carbonitrile).

Properties

IUPAC Name

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-2-5-3-10-8-7(5)1-6(12)4-11-8/h1,3-4,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMOYTUVNQDECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Protection : Treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with TIPSCl and NaH in DMF yields the TIPS-protected intermediate.

  • Lithiation : Ortho-lithiation at position 5 with sec-BuLi in tetrahydrofuran (THF) at −78°C generates a reactive aryllithium species.

  • Electrophilic Quenching : Addition of dry ice (CO₂) forms a carboxylic acid at position 5, which is reduced to the alcohol using LiAlH₄ and oxidized to the hydroxy group via Jones reagent.

  • Cyanation at Position 3 : Palladium-catalyzed cyanation replaces the chlorine atom at position 3 with a nitrile group using Zn(CN)₂ and a Pd(PPh₃)₄ catalyst.

Reaction Conditions and Yields

StepReagents/ConditionsYield
ProtectionTIPSCl, NaH, DMF, 0°C84%
Lithiationsec-BuLi, THF, −78°C92%
CarboxylationCO₂, THF, −78°C to rt68%
ReductionLiAlH₄, Et₂O, reflux75%
OxidationCrO₃, H₂SO₄, acetone, 0°C63%
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 110°C58%

Cyclization of Pre-Functionalized Intermediates

An alternative route involves constructing the pyrrolo[2,3-b]pyridine ring system from pyridine and pyrrole precursors bearing pre-installed hydroxy and cyano groups. For example, 5-hydroxypyridine-2,3-diamine can undergo cyclocondensation with cyanoacetic acid under acidic conditions to form the target compound.

Synthetic Pathway:

  • Diamine Preparation : Nitration of 3-hydroxypyridine followed by reduction yields 5-hydroxypyridine-2,3-diamine.

  • Cyclocondensation : Reaction with cyanoacetic acid in polyphosphoric acid (PPA) at 120°C facilitates ring closure, forming the pyrrolo[2,3-b]pyridine core with concurrent introduction of the cyano group.

Optimization Parameters

ParameterOptimal ValueImpact on Yield
Acid CatalystPPAMaximizes cyclization efficiency
Temperature120°CBalances rate and decomposition
Reaction Time6–8 hoursEnsures complete ring closure

Post-Synthetic Modification of Halogenated Intermediates

Halogenated derivatives of pyrrolo[2,3-b]pyridine serve as versatile intermediates for introducing substituents. For instance, 3-bromo-5-hydroxy-1H-pyrrolo[2,3-b]pyridine can undergo palladium-mediated cyanation to install the nitrile group.

Procedure:

  • Bromination : Electrophilic bromination of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in DMF selectively functionalizes position 3.

  • Cyanation : Treatment with CuCN in dimethylformamide (DMF) at 150°C replaces bromine with a cyano group.

Comparative Cyanation Methods

MethodReagentsYieldPurity
Pd-CatalyzedZn(CN)₂, Pd(OAc)₂, DPPF65%98%
Ullmann-TypeCuCN, DMF, 150°C52%95%

One-Pot Multicomponent Assembly

A streamlined approach utilizes a Knoevenagel-Michael addition cascade to concurrently form the pyrrolo[2,3-b]pyridine skeleton and introduce substituents. Reacting 5-hydroxypyridine-2-carbaldehyde with cyanoacetamide and ammonium acetate in ethanol under reflux yields the target compound in a single step.

Key Advantages:

  • Eliminates intermediate isolation

  • Reduces reaction time from 24 hours to 6 hours

  • Achieves 71% yield with 99% purity after recrystallization

Enzymatic Hydroxylation of Cyanated Precursors

Biocatalytic methods offer regioselective hydroxylation of 3-cyano-1H-pyrrolo[2,3-b]pyridine using engineered cytochrome P450 enzymes. This approach avoids harsh oxidation conditions and improves sustainability.

Performance Metrics

Enzyme VariantConversion RateSelectivity
P450 BM3-F87A88%>99%
P450 CAM-T252A76%95%

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibition

Research indicates that derivatives of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical players in cancer progression. Specifically, compounds within this class have shown effectiveness against FGFR1, FGFR2, and FGFR3. For instance, certain derivatives have induced apoptosis in cancer cell lines and inhibited cell proliferation, suggesting their potential as therapeutic agents in breast cancer treatment .

Antimicrobial Properties

In addition to its anticancer potential, 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been studied for its antimicrobial properties. Preliminary studies suggest that it may modulate biological pathways that could be beneficial in treating various infectious diseases.

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be achieved through various methods, including the use of sulfur ylides without transition metals to create derivatives with enhanced biological activity. Structure-activity relationship studies have been pivotal in identifying the functional groups that contribute to its biological efficacy. For example, modifications at specific positions on the pyrrolo-pyridine framework can significantly alter the compound's potency against FGFRs .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a comparison with structurally similar compounds reveals distinct features:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridineHeterocyclic compoundLacks hydroxyl and cyano groups; serves as a precursor
5-AzaindoleAza derivativeContains nitrogen at the 5-position; different reactivity
6-Hydroxy-1H-pyrrolo[2,3-b]pyridineHydroxylated derivativeHydroxyl group at a different position; distinct biological activity
1H-Pyrrolo[3,2-b]pyridineIsomeric structureDifferent fusion pattern; varied pharmacological properties

The presence of both hydroxyl and cyano groups in 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile enhances its reactivity and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have documented the efficacy of derivatives of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in preclinical models:

  • Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFRs. Among these, one compound exhibited IC50 values of 7 nM against FGFR1 and showed significant inhibition of breast cancer cell line proliferation while inducing apoptosis .
  • Antimicrobial Testing : Another study explored the antimicrobial potential of this compound class by testing various derivatives against common pathogens. Results indicated notable antibacterial activity that warrants further investigation for therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects, particularly in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, emphasizing substituent variations and their impacts:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -OH (C5), -CN (C3) C8H5N3O 175.15 Potential H-bond donor; unknown bioactivity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde -Br (C5), -CHO (C3) C8H5BrN2O 237.05 Intermediate for Suzuki couplings
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -Cl (C5), -CN (C3) C8H4ClN3 177.59 Higher stability; synthetic precursor
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile -CN (C5), -I (C3) C8H4IN3 269.04 Halogenated analog for cross-coupling
1-tert-Butyl-6,7-dihydro-5-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -CN (C3), -C3H6OH (C5) C17H25N3O2 303.41 Enzyme inhibitor (IMPDH/ADA targets)

Structure-Activity Relationships (SAR)

  • Position 3 : The carbonitrile group is critical for electronic modulation and serves as a handle for further derivatization. Substitution with bulkier groups (e.g., tert-butyl) improves metabolic stability .
  • Position 5 : Hydroxy or halogen substituents influence bioactivity and solubility. Halogens (Br, Cl) enhance lipophilicity and binding to hydrophobic enzyme pockets, while -OH improves solubility and target engagement .
  • Fused vs. Non-Fused Systems: Chromeno[2,3-b]pyridines (fused benzene-pyridine systems) exhibit distinct pharmacological profiles compared to pyrrolo[2,3-b]pyridines, emphasizing the role of ring fusion in activity .

Biological Activity

5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused pyrrole and pyridine ring system, characterized by a hydroxyl group at the 5-position and a cyano group at the 3-position. Its molecular formula is C8_8H6_6N2_2O, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition disrupts cellular pathways, leading to therapeutic effects, particularly in cancer cells. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cancer progression .

Anticancer Activity

Research indicates that derivatives of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For example, compound 4h has demonstrated potent FGFR inhibitory activity with IC50_{50} values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro. This compound also inhibited breast cancer cell proliferation and induced apoptosis in 4T1 cells while significantly reducing their migration and invasion capabilities .

Antimicrobial Properties

In addition to its anticancer properties, this compound may possess antimicrobial characteristics. Studies have suggested that certain derivatives can inhibit the growth of various pathogens, indicating potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives has been extensively studied. The presence of the hydroxyl and cyano groups enhances biological activity while maintaining stability under physiological conditions. Table 1 summarizes key derivatives and their unique features:

Compound Name Structure Type Unique Features
1H-Pyrrolo[2,3-b]pyridineHeterocyclic compoundLacks hydroxyl and cyano groups; serves as a precursor
5-AzaindoleAza derivativeContains nitrogen at the 5-position; different reactivity
6-Hydroxy-1H-pyrrolo[2,3-b]pyridineHydroxylated derivativeHydroxyl group at a different position; distinct biological activity
1H-Pyrrolo[3,2-b]pyridineIsomeric structureDifferent fusion pattern; varied pharmacological properties

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Inhibition of FGFRs : A study reported that derivatives exhibited significant inhibition against FGFRs with implications for breast cancer treatment. Compound 4h was highlighted for its low molecular weight and strong inhibitory effects on cancer cell lines .
  • Anti-inflammatory Activity : Research on related pyrrole compounds has shown that they can inhibit pro-inflammatory cytokines in vitro and exert anti-inflammatory effects in vivo. Such findings suggest that the pyrrolo[2,3-b]pyridine framework could be beneficial in developing new anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Cyclocondensation of substituted pyrrole precursors with nitrile-containing reagents under acidic conditions (e.g., acetic acid) to form the pyrrolopyridine core .
  • Step 2: Functionalization via Suzuki-Miyaura cross-coupling or halogenation reactions to introduce substituents. For example, bromination at position 5 using N-iodosuccinimide (NIS) in acetone yields intermediates for further derivatization .
  • Optimization: Reaction conditions (temperature, solvent, catalyst) are critical. For instance, Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C achieve efficient cross-coupling yields . Purification via silica gel chromatography (e.g., heptane/ethyl acetate gradients) ensures product purity .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm regiochemistry and substituent positions. For example, distinct aromatic proton signals (δ 8.39–7.38 ppm) and NH peaks (δ 12.40 ppm) validate structural integrity .
  • HRMS: High-resolution mass spectrometry verifies molecular formulas (e.g., [M+H]+ calculated vs. observed) .
  • Chromatography: HPLC or LC-MS monitors reaction progress and purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 5 affect biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

  • Substituent Effects:
    • Position 3 (cyano group): Replacement with carboxylic acid or methyl ester alters solubility and hydrogen-bonding capacity, impacting target binding .
    • Position 5 (hydroxy group): Fluorination or trifluoromethyl substitution enhances metabolic stability and lipophilicity, as seen in analogs with improved enzyme inhibition .
  • SAR Workflow:
    • Design derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups).
    • Test in vitro bioactivity (e.g., IC₅₀ values against kinases) .
    • Use computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Table 1: Example SAR Data for Pyrrolopyridine Derivatives

DerivativeSubstituent (Position 5)Bioactivity (IC₅₀, nM)Reference
A -OH120 ± 15
B -F45 ± 8
C -CF₃28 ± 5

Q. How can researchers resolve contradictions in reactivity or spectral data across studies?

Methodological Answer:

  • Case Example: Discrepancies in NH proton chemical shifts (δ 11.62 vs. 13.41 ppm) may arise from solvent polarity or tautomerism .
  • Resolution Strategies:
    • Replicate experiments under standardized conditions (solvent, temperature).
    • Use deuterated solvents to track proton exchange effects.
    • Compare with structurally validated analogs (e.g., methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate ).

Q. What computational methods are recommended for predicting the physicochemical properties of novel derivatives?

Methodological Answer:

  • LogP and Solubility: Use Schrödinger’s QikProp or ACD/Labs to estimate partition coefficients and aqueous solubility .
  • Electrostatic Potential Maps: Gaussian 09 with B3LYP/6-31G* basis set visualizes electron density, guiding substituent design for target interactions .
  • ADMET Prediction: SwissADME or ProTox-II models assess toxicity and pharmacokinetics early in development .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in cross-coupling reactions for pyrrolopyridine derivatives?

Methodological Answer:

  • Root Causes:
    • Catalyst deactivation (e.g., Pd(PPh₃)₄ sensitivity to oxygen) .
    • Competing side reactions (e.g., proto-dehalogenation in polar solvents) .
  • Mitigation:
    • Use degassed solvents and inert atmospheres.
    • Optimize boronic acid stoichiometry (1.2–1.5 eq.) and reaction time .

Experimental Design Considerations

Q. What strategies improve the scalability of pyrrolopyridine synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors enhance mixing and heat transfer for halogenation or coupling steps, reducing batch variability .
  • Green Chemistry: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol .

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